N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide
Description
N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide is a complex organic compound with a unique structure that combines a dimethylamino group, a phenyl ring, and an oxolane ring
Properties
IUPAC Name |
N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-17(2)11-14-7-4-3-6-13(14)10-16-21(18,19)12-15-8-5-9-20-15/h3-4,6-7,15-16H,5,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBBYWSWQQQFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CNS(=O)(=O)CC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide typically involves multiple steps:
Formation of the Dimethylaminomethyl Group: This step involves the reaction of dimethylamine with a suitable precursor, such as benzyl chloride, to form the dimethylaminomethyl group.
Attachment to the Phenyl Ring: The dimethylaminomethyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the Oxolane Ring: The oxolane ring is synthesized separately, often through the cyclization of a suitable diol.
Sulfonamide Formation: Finally, the oxolane ring is attached to the phenyl ring via a sulfonamide linkage, typically using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where each step is carried out in separate reactors, and intermediates are purified before proceeding to the next step.
Continuous Flow Processing: Where the entire synthesis is carried out in a continuous flow reactor, allowing for more efficient production and easier scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used as a building block in the synthesis of more complex molecules, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-[(Dimethylamino)methyl]phenol: Shares the dimethylaminomethyl group but lacks the oxolane ring and sulfonamide linkage.
N,N-Dimethylbenzylamine: Similar in having a dimethylaminomethyl group attached to a benzyl ring but lacks the additional functional groups.
Uniqueness
N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-(oxolan-2-yl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
